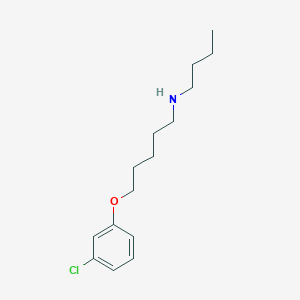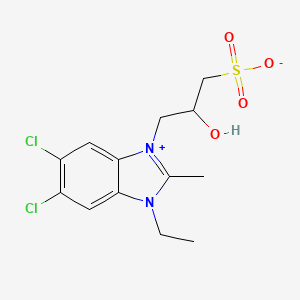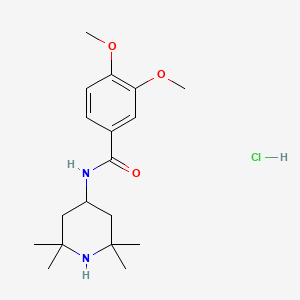
N-butyl-5-(3-chlorophenoxy)-1-pentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-5-(3-chlorophenoxy)-1-pentanamine, also known as B-35, is a chemical compound that has gained interest in scientific research due to its potential as a selective serotonin 2C receptor agonist. This compound has been synthesized through a variety of methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been explored. In
Mecanismo De Acción
N-butyl-5-(3-chlorophenoxy)-1-pentanamine acts as an agonist for the serotonin 2C receptor, which is a G protein-coupled receptor. Upon binding to this receptor, N-butyl-5-(3-chlorophenoxy)-1-pentanamine activates the G protein, leading to the activation of downstream signaling pathways. This activation of the serotonin 2C receptor has been shown to regulate mood, appetite, and anxiety.
Biochemical and Physiological Effects:
N-butyl-5-(3-chlorophenoxy)-1-pentanamine has been shown to regulate food intake and body weight in animal studies. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in rodents. Additionally, N-butyl-5-(3-chlorophenoxy)-1-pentanamine has been shown to have antidepressant-like effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-butyl-5-(3-chlorophenoxy)-1-pentanamine is its high affinity for the serotonin 2C receptor, making it a potential candidate for investigating the role of this receptor in various physiological processes. However, one limitation of N-butyl-5-(3-chlorophenoxy)-1-pentanamine is its relatively low solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
Future research on N-butyl-5-(3-chlorophenoxy)-1-pentanamine could involve investigating its potential as a treatment for mood disorders and obesity in humans. Additionally, further studies on the mechanism of action of N-butyl-5-(3-chlorophenoxy)-1-pentanamine could shed light on the role of the serotonin 2C receptor in various physiological processes. Furthermore, the development of more soluble analogs of N-butyl-5-(3-chlorophenoxy)-1-pentanamine could overcome the limitations of its low solubility.
Métodos De Síntesis
The synthesis of N-butyl-5-(3-chlorophenoxy)-1-pentanamine has been achieved through various methods, including the reaction of 3-chlorophenol with butylamine and 1-chloropentane. Another method involves the reaction of 3-chlorophenol with butylamine and 1-pentanone. The yield of N-butyl-5-(3-chlorophenoxy)-1-pentanamine from these methods has been reported to be around 70-80%.
Aplicaciones Científicas De Investigación
N-butyl-5-(3-chlorophenoxy)-1-pentanamine has been studied for its potential as a selective serotonin 2C receptor agonist. This receptor is involved in the regulation of mood, appetite, and anxiety. N-butyl-5-(3-chlorophenoxy)-1-pentanamine has shown to have a high affinity for this receptor, making it a potential candidate for the treatment of mood disorders and obesity. In addition, N-butyl-5-(3-chlorophenoxy)-1-pentanamine has also been studied for its potential as a tool for investigating the role of the serotonin 2C receptor in various physiological processes.
Propiedades
IUPAC Name |
N-butyl-5-(3-chlorophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO/c1-2-3-10-17-11-5-4-6-12-18-15-9-7-8-14(16)13-15/h7-9,13,17H,2-6,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMNCYMFPXHHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5228511.png)
![1-methyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228515.png)
![2-{[3-(4-chlorophenoxy)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5228528.png)
![cyclopentyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5228548.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5228556.png)


![1-(4-fluorophenyl)-4-[1-(2-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5228568.png)
![ethyl 2-(1-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}ethylidene)-4-pentenoate](/img/structure/B5228574.png)

![6-(2-fluorophenyl)-5-(4-isopropylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5228580.png)
![N,8-dimethyl-3-({methyl[3-(1-pyrrolidinyl)propyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5228596.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide](/img/structure/B5228599.png)
